N,N-Dideuterioaniline

Vue d'ensemble

Description

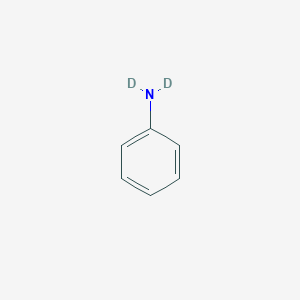

N,N-Dideuterioaniline is a deuterated derivative of aniline, where the hydrogen atoms on the nitrogen are replaced with deuterium. This substitution enhances the compound’s stability and alters its physicochemical properties, making it a valuable tool in scientific research. Aniline itself is a widely used chemical in the pharmaceutical, dye, and polymer industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-Dideuterioaniline can be synthesized through the deuteration of aniline. This process involves substituting the hydrogen atoms in aniline with deuterium. The preparation methods can be classified into two types:

Direct Synthesis with Perdeuterated Reactants: This method uses perdeuterated solvents, reagents, catalysts, and atmosphere, which increases the production cost but affords highly pure deuterides.

Deuteration of Corresponding Hydrides: This method involves substituting the hydrogen atoms in the corresponding hydrides with deuterium.

Industrial Production Methods: Industrial production of this compound typically involves the direct high-temperature deuteration method, where deuterium gas reacts with aniline at high temperatures. This method is efficient, scalable, and introduces fewer impurities .

Analyse Des Réactions Chimiques

N,N-Dideuterioaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Major Products:

This compound N-oxides: Formed through oxidation reactions.

Deuterated Amines: Formed through reduction reactions.

Substituted Anilines: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

N,N-Dideuterioaniline serves as an important building block in the synthesis of pharmaceuticals. The incorporation of deuterium can enhance the metabolic stability of drugs, which is crucial for improving their pharmacokinetic profiles. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to longer half-lives and reduced toxicity .

1.2 Case Studies

- Antidepressants : Research has shown that deuterated versions of certain antidepressants can exhibit improved efficacy and reduced side effects. For instance, studies involving deuterated analogs of well-known antidepressants have demonstrated enhanced activity while minimizing adverse reactions .

- Anticancer Agents : this compound has been used to develop deuterated anticancer agents that show promising results in preclinical trials. These compounds often have modified pharmacodynamics that allow for more effective targeting of cancer cells while sparing healthy tissue .

This compound is also significant in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy. The presence of deuterium provides distinct isotopic signatures that enhance the resolution and accuracy of analytical techniques.

3.1 Mass Spectrometry

In mass spectrometry, deuterated compounds can improve the detection limits and quantification accuracy of analytes in complex mixtures. The isotopic labeling allows for better differentiation between target compounds and their potential interferences .

3.2 NMR Spectroscopy

In NMR spectroscopy, the use of deuterated solvents or reagents like this compound helps to suppress solvent signals, leading to clearer spectra and more reliable data interpretation.

Mécanisme D'action

The mechanism of action of N,N-Dideuterioaniline involves its interaction with molecular targets and pathways similar to those of aniline. The deuterium substitution alters the compound’s physicochemical properties, leading to changes in its reactivity and interaction with enzymes and receptors. This can result in altered metabolic pathways and improved stability in biological systems.

Comparaison Avec Des Composés Similaires

N,N-Dideuterioaniline can be compared with other deuterated aniline derivatives, such as:

N,N-Diethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with ethyl groups.

N,N-Dimethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with methyl groups.

Uniqueness: this compound is unique due to its deuterium substitution, which enhances its stability and alters its physicochemical properties. This makes it a valuable tool in scientific research, particularly in studies involving stable isotope-labeled compounds.

Activité Biologique

N,N-Dideuterioaniline is a deuterated derivative of aniline, which has garnered interest in various fields of biological research due to its unique isotopic labeling. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound is synthesized through the deuteration of aniline, typically using deuterated solvents or reagents. The introduction of deuterium alters the physical and chemical properties of the compound, potentially influencing its biological interactions. This isotopic substitution can enhance the stability and metabolic profile of the compound in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Similar compounds have shown promise as anti-tumor agents by inhibiting receptor tyrosine kinases (RTKs) involved in cancer progression. For instance, diarylureas, structurally related to dideuterioaniline, have been explored for their ability to block angiogenesis and tumor growth by targeting pathways such as VEGFR and RAF/MEK/ERK signaling .

- Antibacterial Properties : Deuterated compounds often exhibit altered antibacterial activity. Studies have indicated that modifications in the structure can lead to increased efficacy against various bacterial strains, suggesting that this compound could be explored for similar effects .

- Mechanistic Insights : Research has shown that isotopic labeling can affect reaction kinetics and mechanisms. For example, studies on aniline derivatives have demonstrated that reactions in deuterated solvents proceed at different rates compared to non-deuterated environments, which may influence their biological activity .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A recent study investigated the effects of various diarylurea derivatives on tumor cell lines. Among these derivatives, compounds structurally related to this compound exhibited significant inhibition of cell proliferation in human vascular endothelial cells (IC50 values ranging from 14.54 μM to 16.11 μM) . The study emphasized the role of structural modifications in enhancing biological activity.

Case Study: Antibacterial Efficacy

In another research effort, a series of dideuterated anilines were tested against common bacterial pathogens. The results indicated that certain modifications led to increased potency compared to their non-deuterated counterparts, highlighting the potential for developing new antibacterial agents based on this scaffold .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Receptor Interactions : By targeting specific receptors involved in cellular signaling pathways, such as RTKs, this compound may inhibit pathways critical for tumor growth and metastasis.

- Metabolic Stability : The presence of deuterium can enhance metabolic stability, reducing the rate at which the compound is broken down in vivo. This property can lead to prolonged therapeutic effects and reduced toxicity.

Propriétés

IUPAC Name |

N,N-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892853 | |

| Record name | (~2~H_2_)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.